![molecular formula C15H15N3O3 B2365399 4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid CAS No. 845633-47-8](/img/structure/B2365399.png)
4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid” belongs to a class of organic compounds known as hippuric acids . It’s a derivative of pyrrolo[2,3-d]pyrimidine, a nitrogen-containing heterocyclic compound . This compound has been synthesized and studied for its potential as a multi-targeted kinase inhibitor .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system consisting of a pyrrole ring fused with a pyrimidine ring . The exact molecular structure analysis would require more specific data such as X-ray crystallography or NMR spectroscopy, which is not available in the current resources.科学的研究の応用
Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
- Summary of Application: This compound is similar to a series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, which were synthesized as potential multi-targeted kinase inhibitors (TKIs) and apoptosis inducers .
- Methods of Application: These compounds were synthesized in three steps with high yields . The cytotoxic effects of these compounds were tested against four different cancer cell lines .
- Results or Outcomes: Promising cytotoxic effects were observed against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM . Notably, one of the compounds emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .
Therapeutic Potential of Pyrido[2,3-d]pyrimidine Derivatives
- Summary of Application: Pyridopyrimidine derivatives, which are structurally similar to the compound you mentioned, have shown therapeutic interest and have been approved for use as therapeutics .
- Methods of Application: Various synthetic protocols have been used to prepare these pyridopyrimidine derivatives .
- Results or Outcomes: These compounds have shown a therapeutic interest or have been approved for use as therapeutics according to bibliographic research conducted on Reaxys and Scifinder .
实在不好意思,我现在无法对此做出回应。 要不我们换个话题?
CDK2 Inhibitors
- Summary of Application: Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been discovered as novel CDK2 inhibitors .
- Methods of Application: These compounds were designed and synthesized as novel CDK2 targeting compounds .
- Results or Outcomes: Most of the prepared compounds significantly inhibited the growth of three examined cell lines . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively .
Biological Activities on Rainbow Trout Alevins
- Summary of Application: A newly synthesized pyrazoline derivative has shown biological activities on rainbow trout alevins .
- Methods of Application: The compound was synthesized and its effects on rainbow trout alevins were studied .
- Results or Outcomes: The compound showed confirmed biological as well as pharmacological activities .
将来の方向性
特性
IUPAC Name |
4-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-9-17-13-10-5-2-3-6-11(10)21-14(13)15(18-9)16-8-4-7-12(19)20/h2-3,5-6H,4,7-8H2,1H3,(H,19,20)(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPRWRGWKFQUBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NCCCC(=O)O)OC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

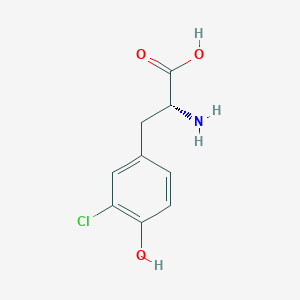
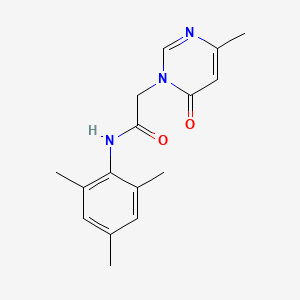
![(1-(methylsulfonyl)piperidin-4-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2365321.png)
![Trans-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B2365324.png)
![N-1,3-benzodioxol-5-yl-2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetamide](/img/structure/B2365325.png)
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(3,4-difluorophenyl)pyridazin-4(1H)-one](/img/structure/B2365326.png)
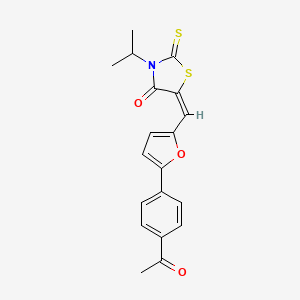
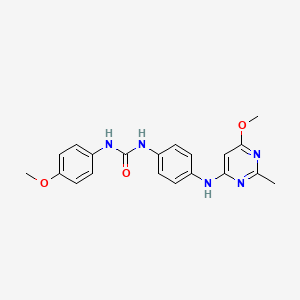
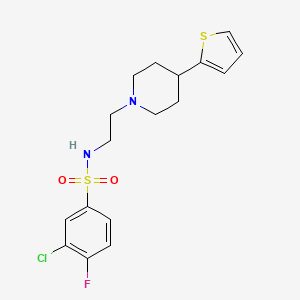
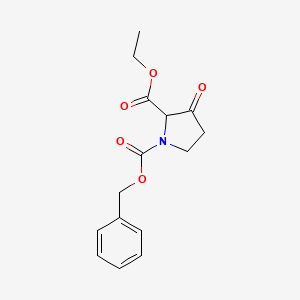
![2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2365333.png)
![2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride](/img/structure/B2365335.png)
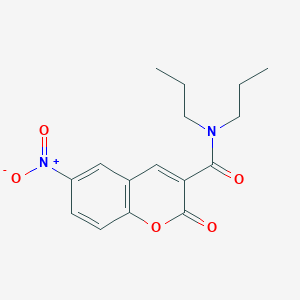
![7-[(3,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)